molecular formula C15H18N2O3S B11097110 Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate

Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate

Cat. No.: B11097110
M. Wt: 306.4 g/mol
InChI Key: SEJGOFFHGXWZTN-UHFFFAOYSA-N
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Description

Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiral-like configuration. This particular compound features a spiro linkage between a piperidinedione and a cyclohexane ring, with additional functional groups such as cyano, dioxo, and carbothioate, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate typically involves multiple steps, starting with the formation of the spiro linkage. One common method involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the overall biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the allyl and carbothioate groups, in particular, allows for a broader range of chemical modifications and interactions compared to similar compounds.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

S-prop-2-enyl 1-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-5-carbothioate

InChI

InChI=1S/C15H18N2O3S/c1-2-8-21-14(20)11-13(19)17-12(18)10(9-16)15(11)6-4-3-5-7-15/h2,10-11H,1,3-8H2,(H,17,18,19)

InChI Key

SEJGOFFHGXWZTN-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=O)C1C(=O)NC(=O)C(C12CCCCC2)C#N

Origin of Product

United States

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